Product packaging for MK-7145(Cat. No.:CAS No. 1255204-84-2)

MK-7145

Cat. No.: B609099
CAS No.: 1255204-84-2
M. Wt: 466.5 g/mol
InChI Key: OCKGFTQIICXDQW-ZEQRLZLVSA-N
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Description

MK-7145 is a novel, potent, selective, and orally bioavailable inhibitor of the Renal Outer Medullary Potassium (ROMK) channel, a key target in renal salt recycling and potassium homeostasis . With an IC50 of 68 nM, it acts as a diuretic and natriuretic agent by blocking potassium recycling at the thick ascending loop of Henle and potassium secretion at the cortical collecting duct in the kidney nephron . This dual mechanism of action is expected to produce a new class of diuretics with superior efficacy and reduced urinary potassium loss compared to standard loop and thiazide diuretics . In preclinical studies, this compound demonstrated remarkable diuresis and natriuresis in an acute rat model and caused dose-dependent blood pressure lowering in a subchronic spontaneous hypertensive rat (SHR) model, establishing its potential for hypertension and heart failure research . This compound shows excellent selectivity, with no significant activity on other Kir channel family members (Kir2.1, Kir2.3, Kir4.1, Kir7.1) or cardiac ion channels such as Cav1.2 and Nav1.5 (IC50 > 30 µM) . It was the first small-molecule ROMK inhibitor to enter clinical development . This product is intended for research purposes only and is not approved for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H30N2O6 B609099 MK-7145 CAS No. 1255204-84-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(1R)-1-hydroxy-2-[4-[(2R)-2-hydroxy-2-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)ethyl]piperazin-1-yl]ethyl]-4-methyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6/c1-15-17(3-5-19-21(15)13-33-25(19)31)23(29)11-27-7-9-28(10-8-27)12-24(30)18-4-6-20-22(16(18)2)14-34-26(20)32/h3-6,23-24,29-30H,7-14H2,1-2H3/t23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKGFTQIICXDQW-ZEQRLZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1COC2=O)C(CN3CCN(CC3)CC(C4=C(C5=C(C=C4)C(=O)OC5)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1COC2=O)[C@H](CN3CCN(CC3)C[C@@H](C4=C(C5=C(C=C4)C(=O)OC5)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255204-84-2
Record name MK-7145
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1255204842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-7145
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11968
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MK-7145
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M371870BYL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Discovery and Preclinical Chemical Biology of Mk 7145

Historical Context of Small Molecule ROMK Inhibitor Development

The exploration of ROMK as a therapeutic target for hypertension and edematous states like heart failure is supported by genetic evidence in both humans and rodents, where loss-of-function mutations in the KCNJ1 gene (encoding ROMK) are associated with salt wasting and low blood pressure. nih.govnih.gov Despite this, the human pharmacology of ROMK remained largely unexplored due to the lack of selective inhibitors. nih.gov Early efforts in developing small molecule ROMK inhibitors were led by groups at Vanderbilt University and Merck Research Laboratories. acs.org The discovery of ROMK inhibitors has involved the identification and optimization of various chemical scaffolds. researchgate.netnih.gov Initial high-throughput screening efforts and subsequent medicinal chemistry endeavors aimed to identify compounds with potent ROMK inhibitory activity and improved selectivity profiles, particularly against the hERG channel, a cardiac ion channel whose inhibition is associated with potential cardiac liabilities. nih.govnih.govscispace.com

Design and Synthetic Methodologies for MK-7145 and Related Analogues

The design and synthesis of this compound and its analogues involved extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. nih.govacs.org this compound, with the chemical formula C26H30N2O6, is a C2-symmetric molecule. drugbank.comuni.luacs.org

Structure-Activity Relationship (SAR) Elucidation in Lead Optimization of ROMK Inhibitors

SAR studies were crucial in refining the chemical structure of lead compounds to enhance their inhibitory activity on ROMK and improve selectivity over other ion channels, notably hERG. nih.govnih.gov

Initial SAR work on the phthalide (B148349) phenyl ring revealed that substitutions at the 4-position of the phthalide moiety were tolerated. nih.govresearchgate.net For instance, a 4-methyl analogue demonstrated comparable ROMK potency and hERG selectivity to an earlier lead compound. nih.gov The introduction of a 4-phthalide group as a replacement for a nitrophenyl group in some earlier series led to compounds with appreciable ROMK inhibitory potency and improved selectivity over the hERG channel. nih.govresearchgate.net

The introduction of a benzylic methyl group in certain analogues resulted in an improvement in hERG selectivity. nih.gov Further exploration involved the synthesis of alpha-fluorine analogues with the expectation that the fluorine atom would reduce the basicity of the piperazine (B1678402) nitrogen, potentially diminishing hERG inhibition while retaining ROMK activity. nih.gov

Impact of Phthalide Phenyl Ring Substitution on Activity

Asymmetric Synthesis Approaches for Chiral Intermediates of ROMK Inhibitors, including this compound

The synthesis of this compound, a chiral molecule, has involved asymmetric synthesis approaches for key intermediates. uni.lunih.gov One significant approach utilized biocatalysis, specifically a ketoreductase enzyme (KRED), for the asymmetric reduction of an alpha-bromo ketone intermediate. thieme-connect.comnih.govacs.org This enzymatic reduction provided a bromohydrin with high enantiomeric excess, which was subsequently cyclized to form a chiral epoxide intermediate. thieme-connect.comnih.govacs.org This chiral epoxide was a key building block for the synthesis of this compound. acs.orgnih.gov The reaction of this epoxide intermediate with piperazine, followed by crystallization, yielded this compound. acs.org The synthesis has been successfully scaled up to produce multikilogram quantities of this compound. acs.orgthieme-connect.comnih.gov Challenges in the synthesis included achieving regioselectivity in reactions such as the epoxide opening with piperazine. thieme-connect.com

Molecular Characterization of this compound as a ROMK Inhibitor

This compound has been characterized as a potent inhibitor of the ROMK channel. medchemexpress.com Its inhibitory activity has been assessed using functional assays such as the 86Rb+ efflux assay and thallium influx assay in cells expressing the human ROMK channel. nih.govscispace.comresearchgate.net These assays measure the ability of compounds to block potassium flux through the channel. researchgate.netnih.gov this compound demonstrated potent ROMK inhibitory activity with an IC50 value reported to be in the nanomolar range (e.g., 0.045 μM). medchemexpress.com

Selectivity profiling is a critical aspect of molecular characterization. This compound has been evaluated against other members of the Kir channel family and other cardiac ion channels. medchemexpress.com Studies have shown that this compound exhibits selectivity for ROMK over other Kir channels such as Kir2.1, Kir2.3, Kir4.1, and Kir7.1 at tested concentrations. medchemexpress.com Furthermore, it demonstrated selectivity against cardiac ion channels like Cav1.2 and Nav1.5. medchemexpress.com While some off-target activities were observed in broader screening panels, such as inhibition of acetylcholinesterase, somatostatin (B550006) subtype 1 receptor, and human serotonin (B10506) transporter (SERT), the superior potency and in vivo efficacy for ROMK were expected to provide a sufficient safety window. medchemexpress.com

In Vitro Potency and Affinity for ROMK (Kir1.1)

In vitro studies have demonstrated that this compound is a potent inhibitor of the ROMK (Kir1.1) channel. The compound has shown an IC50 value of 0.045 μM for ROMK inhibition. medchemexpress.commedchemexpress.commedchemexpress.comadooq.com In electrophysiological assays using CHO cells expressing ROMK, this compound exhibited an IC50 of 0.009 μM after 6 minutes. medchemexpress.commedchemexpress.com Another source indicates an IC50 of 68 nM (0.068 μM) for ROMK. probechem.com

TargetAssay TypeCell LineIC50 (μM)NotesSource
ROMK (Kir1.1)InhibitionN/A0.045General inhibition value medchemexpress.commedchemexpress.commedchemexpress.comadooq.com
ROMK (Kir1.1)ElectrophysiologyCHO0.009After 6 minutes medchemexpress.commedchemexpress.com
ROMK (Kir1.1)InhibitionN/A0.068Alternative reported IC50 value probechem.com

Selectivity Profiling Against Other Potassium Channel Subfamilies (e.g., Kir2.1, Kir2.3, Kir4.1, Kir7.1)

This compound has been screened against other members of the inwardly rectifying potassium channel (Kir) family to assess its selectivity. Studies indicate that this compound does not exhibit significant activity on Kir2.1, Kir2.3, Kir4.1, or Kir7.1 channels when tested at concentrations up to 30 μM. nih.govncats.iomedchemexpress.commedchemexpress.com This suggests a degree of selectivity for ROMK over these other Kir channel subfamilies in preclinical assessments. researchgate.net

Potassium Channel SubfamilyActivity at 30 μMSource
Kir2.1No significant activity nih.govncats.iomedchemexpress.commedchemexpress.com
Kir2.3No significant activity nih.govncats.iomedchemexpress.commedchemexpress.com
Kir4.1No significant activity nih.govncats.iomedchemexpress.commedchemexpress.com
Kir7.1No significant activity nih.govncats.iomedchemexpress.commedchemexpress.com

Assessment of Off-Target Activity Against Non-Potassium Ion Channels, Receptors, and Enzymes (e.g., Cav1.2, Nav1.5, Acetylcholinesterase, Somatostatin Subtype 1, Serotonin Transporter)

Preclinical evaluation of this compound included broad counterscreen panels to assess potential off-target activity against a variety of non-potassium ion channels, receptors, and enzymes. This compound demonstrated selectivity against cardiac ion channels such as Cav1.2 and Nav1.5, with IC50 values greater than 30 μM for both. nih.govncats.iomedchemexpress.commedchemexpress.com

In a broad panel screening over 150 targets, this compound showed activity at concentrations below 10 μM against three specific targets: acetylcholinesterase (ACES), somatostatin subtype 1 (sst1), and the human serotonin transporter (SERT). nih.govmedchemexpress.commedchemexpress.com The IC50 values reported for these off-targets were 9.94 μM for acetylcholinesterase, 2.63 μM for somatostatin subtype 1, and 0.12 μM for the human serotonin transporter. nih.govmedchemexpress.commedchemexpress.com

Further functional assays were conducted for the identified off-targets. For somatostatin subtype 1, no functional activity was observed despite the binding activity seen in the counterscreen. nih.gov In a functional assay measuring the uptake of 3H-serotonin in HEK293 cells stably transfected with human SERT, this compound inhibited uptake with an IC50 value of 2.40 ± 0.32 μM. nih.govmedchemexpress.commedchemexpress.com The difference between the binding IC50 (0.12 μM) and the functional IC50 (2.40 μM) for SERT suggests a potential safety window, which is further supported by this compound being a substrate of human P-glycoprotein (Pgp). nih.govmedchemexpress.commedchemexpress.com

TargetTarget TypeIC50 (μM)NotesSource
Cav1.2Non-Potassium Ion Channel>30Selective against cardiac ion channels nih.govncats.iomedchemexpress.commedchemexpress.com
Nav1.5Non-Potassium Ion Channel>30Selective against cardiac ion channels nih.govncats.iomedchemexpress.commedchemexpress.com
Acetylcholinesterase (ACES)Enzyme9.94Activity observed in broad screen (<10 μM) nih.govmedchemexpress.commedchemexpress.com
Somatostatin subtype 1 (sst1)Receptor2.63Activity observed in broad screen (<10 μM); No functional activity found nih.govmedchemexpress.commedchemexpress.com
Human Serotonin Transporter (SERT)Transporter0.12Binding activity observed in broad screen (<10 μM) nih.govmedchemexpress.commedchemexpress.com
Human Serotonin Transporter (SERT)Functional Assay (3H-serotonin uptake)2.40 ± 0.32Functional inhibition in HEK293 cells (n=5) nih.govmedchemexpress.commedchemexpress.com

In Vitro Pharmacological Evaluation of Mk 7145

Electrophysiological Assay Development and Application for ROMK Channel Activity

Electrophysiological methods are considered the gold standard for directly assessing the functional activity of ion channels and their modulation by chemical compounds.

Patch-Clamp Techniques for High-Resolution Ion Channel Measurement

Patch-clamp is a powerful electrophysiological technique that allows for the precise measurement of ionic currents flowing through ion channels. molbiolcell.org This technique can be applied in various configurations, including whole-cell recording to measure the total current from all active channels in a cell, and excised patch recording (inside-out or outside-out) to study channel behavior in isolation from the cellular environment. molbiolcell.org For ROMK channels, patch-clamp techniques are employed to directly quantify the degree and kinetics of channel block by inhibitors like MK-7145. These studies provide high-resolution data on how the compound interacts with the channel pore or gating mechanisms. Confirmation of the inhibitory activity of compounds, including those structurally related to this compound, has been achieved using patch-clamp electrophysiology. nih.gov

Ion Flux Assays (e.g., 86Rb+ Flux) in Recombinant Cell-Based Systems

Ion flux assays offer a functional assessment of ion channel activity that is typically more amenable to higher throughput than patch-clamp. These assays measure the movement of ions across the cell membrane mediated by the channel of interest. For potassium channels, radioactive isotopes like 86Rb+ or surrogate ions such as thallium (Tl+) are commonly used as they can permeate the channel and their flux can be readily measured. researchgate.netnih.govresearchgate.net

The 86Rb+ efflux assay involves loading cells expressing ROMK channels with the radioisotope and then measuring the rate at which 86Rb+ exits the cells through active channels. researchgate.netresearchgate.net ROMK inhibitors reduce this efflux rate. The Tl+ influx assay utilizes Tl+-sensitive fluorescent dyes; Tl+ entry through ROMK channels leads to a change in fluorescence that can be detected. nih.govnih.govresearchgate.net A decrease in Tl+ influx in the presence of a compound indicates channel inhibition. These ion flux assays have been widely used in the discovery and characterization of ROMK inhibitors, including in the context of high-throughput screening. researchgate.netnih.govnih.govresearchgate.net While ion flux assays are valuable for screening, differences in apparent potency compared to electrophysiological assays have been observed for small molecule ROMK inhibitors. nih.gov

Cellular Models for Characterizing this compound's Modulatory Effects

Recombinant cell lines are essential tools for isolating the target channel and studying the compound's effects specifically on ROMK without the complexity of native tissues.

Use of Recombinant Cell Lines Expressing ROMK (e.g., CHO Cells, HEK293 Cells)

Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells are frequently used as host systems for expressing recombinant ROMK channels. medchemexpress.comnih.govacs.orgresearchgate.net These cell lines are suitable for both electrophysiological and ion flux assays, providing a controlled environment to assess the direct interaction between this compound and ROMK.

Recombinant CHO cells expressing ROMK have been utilized in electrophysiological studies to determine the inhibitory potency of this compound. medchemexpress.com Similarly, HEK293 cells stably expressing human or rat Kir1.1 have been employed in 86Rb+ efflux assays. researchgate.net These models allow for the focused evaluation of this compound's effect on ROMK activity.

In an electrophysiological assay using CHO cells expressing ROMK, this compound demonstrated an IC50 of 0.009 μM. medchemexpress.com

Investigation of this compound's Influence on Specific Cellular Signaling Pathways

ROMK channel activity is known to be regulated by various intracellular factors and signaling pathways, including phosphorylation by protein kinase A (PKA) and interaction with phosphatidylinositol 4,5-bisphosphate (PIP2). molbiolcell.orgahajournals.orgphysiology.org While this compound primarily acts as a direct inhibitor of the ROMK channel pore or gating, investigations into how its inhibition of ROMK might indirectly influence these or other cellular signaling pathways related to ion homeostasis or renal function could be relevant. However, based on the provided information, detailed findings specifically on this compound's broader impact on cellular signaling pathways beyond its direct target are not extensively described, although some off-target activities have been noted at higher concentrations. medchemexpress.comnih.gov

Methodologies for High-Throughput Screening (HTS) in ROMK Inhibitor Discovery

High-throughput screening (HTS) is a critical component of modern drug discovery, allowing for the rapid evaluation of large compound libraries to identify potential drug candidates. researchgate.netsci-hub.se For ROMK inhibitor discovery, HTS has been instrumental in identifying initial hit compounds.

Ion flux assays, particularly those utilizing fluorescent indicators for ions like thallium, are well-suited for HTS due to their compatibility with automated systems and multi-well plate formats. nih.govnih.govresearchgate.net These assays enable the rapid screening of vast numbers of compounds to identify those that reduce ROMK-mediated ion flux.

HTS campaigns using recombinant cell lines expressing ROMK and functional assays like Tl+ flux have been successfully employed in the discovery of ROMK inhibitors, including the scaffold that led to this compound. patsnap.comnih.govnih.govresearchgate.net Compounds identified as hits in HTS are then typically subjected to more detailed characterization using lower-throughput methods such as patch-clamp electrophysiology to confirm their activity and determine potency. nih.gov HTS has been a key step in the process of identifying and optimizing chemical series for ROMK inhibition, contributing to the discovery of compounds like this compound. nih.govresearchgate.net

Data Table:

The following table summarizes key in vitro potency data for this compound.

CompoundTargetCell LineAssay TypeIC50 (μM)Reference
This compoundROMKCHOElectrophysiology0.009 medchemexpress.com
This compoundROMKUnknownGeneral IC500.045 medchemexpress.comadooq.commedchemexpress.com
This compoundSERTHEK2933H-serotonin uptake2.40 ± 0.32 medchemexpress.comnih.gov

Note: The specific assay type and cell line for the general ROMK IC50 of 0.045 μM are not consistently specified across all sources listing this value, but it represents a commonly cited measure of its in vitro potency against ROMK.

Preclinical in Vivo Pharmacodynamic Studies of Mk 7145

Rodent Models for Diuresis and Natriuresis Assessment

Rodent models, specifically rats, have been extensively used to evaluate the pharmacodynamic effects of MK-7145 on diuresis and natriuresis. nih.govnih.govacs.orgblogspot.com These studies aim to demonstrate the compound's efficacy in increasing urine output and sodium excretion.

Acute Rat Diuresis and Natriuresis Models

Acute rat models are employed to assess the immediate effects of this compound on urine flow and electrolyte excretion following a single administration. Studies in this model have shown that this compound evokes remarkable diuresis and natriuresis. nih.gov This indicates that acute inhibition of ROMK by this compound leads to increased excretion of water and sodium in rats. nih.govcsic.es

Subchronic Blood Pressure Models in Spontaneously Hypertensive Rats

Spontaneously hypertensive rats (SHRs) are a widely used model for studying essential hypertension in humans, as they spontaneously develop high blood pressure. jax.orgimrpress.com Subchronic studies in SHRs have been conducted to evaluate the effect of repeated oral dosing of this compound on blood pressure. Oral administration of this compound in SHRs has been shown to cause a dose-dependent lowering of blood pressure. researchgate.netscite.ainih.gov This blood pressure reduction was observed to be maintained throughout the entire treatment period in these studies. researchgate.netscite.ai Furthermore, additive or synergistic effects on blood pressure lowering were observed when this compound was administered in combination with hydrochlorothiazide (B1673439) or candesartan (B1668252) in SHRs. researchgate.netnih.gov

Non-Rodent Mammalian Models for Renal Physiological Evaluation (e.g., Canine Models)

Non-rodent mammalian models, such as dogs, have also been utilized to further evaluate the renal physiological effects of this compound. researchgate.netscite.ainih.govresearchgate.netresearchgate.net These models provide additional data on the compound's effects on diuresis, natriuresis, and electrolyte balance in a species physiologically closer to humans.

Acute and Chronic Effects on Diuresis and Natriuresis

Studies in normotensive dogs have demonstrated that both acute and chronic oral administration of this compound lead to dose-dependent increases in diuresis and natriuresis. researchgate.netscite.ainih.govresearchgate.netresearchgate.net This finding in a non-rodent species supports the potential of this compound as a diuretic and natriuretic agent.

Assessment of Renal Electrolyte Homeostasis

A key aspect of the studies in non-rodent models involved assessing the impact of this compound on renal electrolyte homeostasis. Acute or chronic administration of this compound to normotensive dogs did not result in significant urinary potassium losses or changes in plasma electrolyte levels. researchgate.netscite.ainih.govresearchgate.netresearchgate.net However, elevations in bicarbonate and aldosterone (B195564) were observed after six days of dosing. researchgate.netscite.ainih.govresearchgate.net These findings suggest that while this compound promotes sodium and water excretion, it may have a more favorable potassium-sparing profile compared to some existing diuretics. researchgate.net

Advanced Research Applications and Methodological Considerations for Mk 7145

Utilization of MK-7145 as a Pharmacological Tool in Ion Channel Research

This compound serves as a valuable pharmacological tool for studying the ROMK channel and its role in renal physiology. ROMK channels are crucial for potassium recycling in the thick ascending loop of Henle and potassium secretion in the cortical collecting duct. newdrugapprovals.orgnih.govnih.gov By selectively inhibiting ROMK, this compound allows researchers to investigate the functional consequences of reduced ROMK activity on electrolyte balance and blood pressure regulation in various preclinical models. newdrugapprovals.orgnih.govnih.govnih.gov Studies using this compound have demonstrated that inhibiting ROMK can lead to diuresis and natriuresis, supporting the hypothesis that ROMK is a viable target for diuretic therapy. nih.govnih.govresearcher.liferesearchgate.netresearchgate.net Furthermore, this compound exhibits selectivity against other cardiac ion channels such as Cav1.2, Nav1.5, Kir2.1, Kir2.3, Kir4.1, and Kir7.1, making it a useful probe for isolating the effects of ROMK inhibition in research settings. ncats.iomedchemexpress.com

The use of this compound as a pharmacological tool extends to in vitro studies involving cells expressing ROMK channels. These studies often employ electrophysiological techniques like patch clamp to directly measure the effect of this compound on channel activity. pitt.edu For instance, functional assays using HEK293 cells stably transfected with human SERT have shown inhibition by this compound, although its potency for ROMK is superior. medchemexpress.com Such experiments help to characterize the potency and selectivity of this compound at the molecular level.

Comparative Preclinical Studies of this compound with Other ROMK Inhibitors

Preclinical studies are essential for evaluating the efficacy and pharmacological profile of this compound in comparison to other ROMK inhibitors and existing diuretic therapies. These studies often utilize animal models to assess the diuretic and natriuretic effects of the compounds. This compound has been evaluated in acute rat diuresis/natriuresis models and subchronic blood pressure models in spontaneously hypertensive rats. newdrugapprovals.orgnih.govnih.gov These studies have shown that this compound can induce dose-dependent diuresis and natriuresis. nih.govresearcher.life

Comparative studies highlight the potential advantages of ROMK inhibitors like this compound over conventional diuretics such as loop and thiazide diuretics. A key finding from preclinical evaluations is that ROMK inhibition can promote diuresis and natriuresis with reduced urinary potassium loss, addressing a common side effect of traditional diuretics. nih.govnih.govresearchgate.net For example, acute or chronic oral administration of this compound to normotensive dogs led to dose-dependent diuresis and natriuresis without significant urinary potassium losses or changes in plasma electrolyte levels. nih.govresearcher.liferesearchgate.net

The development of other ROMK inhibitors, such as BMS-986308 and MK-8153, has also been reported, involving similar preclinical assessments. patsnap.comresearcher.life Comparative studies help to differentiate these compounds based on their potency, selectivity, pharmacokinetic properties, and efficacy in various preclinical models. For instance, MK-8153 was developed with the aim of achieving a longer projected human half-life compared to this compound. patsnap.com

Preclinical Data Comparison Example (Illustrative based on search results):

CompoundROMK IC50 (µM)hERG SelectivityAcute Diuresis (Rat Model)Natriuresis (Rat Model)Kaliuresis (Rat Model)
This compound0.045 medchemexpress.comImproved nih.govRobust patsnap.comnih.govRobust patsnap.comnih.govReduced patsnap.comnih.govresearchgate.net
Compound 12 (this compound)- nih.govImproved nih.govRemarkable (0.3 mg/kg) nih.govRemarkable (0.3 mg/kg) nih.gov-
BMS-986308- researcher.lifeExcellent researcher.lifeEfficacy demonstrated researcher.life--
MK-8153Potent patsnap.comSelective patsnap.com---

Integration of Computational Approaches in this compound Research

Computational approaches play a significant role in the research and development of compounds like this compound, aiding in understanding ligand-target interactions and predicting pharmacological profiles.

Molecular Modeling and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular modeling and molecular dynamics (MD) simulations are used to investigate how this compound interacts with the ROMK channel at an atomic level. mdpi.comnih.gov These techniques can provide insights into the binding site of this compound on the ROMK channel, the key residues involved in the interaction, and the conformational changes that may occur upon binding. plos.org While specific details of molecular modeling and MD simulations for this compound were not extensively detailed in the search results, computational studies are generally applied in ion channel research to understand the structural basis of function and inhibition. plos.orguchile.cl This includes analyzing the dynamics of the channel and how a small molecule like this compound can block ion flow.

Predictive Modeling of Preclinical Pharmacological Profiles

Predictive modeling utilizes computational techniques to forecast the preclinical pharmacological properties of drug candidates, including their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. researchgate.net For this compound, predictive modeling would have been used to estimate properties such as absorption, distribution, metabolism, and excretion (ADME), as well as its anticipated effects on diuresis, natriuresis, and blood pressure in animal models. nih.govnih.gov This helps in selecting promising candidates for in vivo studies and optimizing compound design. While specific predictive models used for this compound were not detailed, the general application of computational approaches, including those for predicting preclinical pharmacology, is a standard part of drug discovery. researchgate.net

Future Directions and Emerging Methodologies in ROMK Channel Research

Future research directions in ROMK channel research aim to further elucidate the channel's complex biology and identify improved therapeutic strategies.

Development of Next-Generation Preclinical Models (e.g., Organoids, Microfluidic Chips) for Renal Biology

The development of more physiologically relevant preclinical models is a key area of focus. Traditional in vitro cell cultures and animal models have limitations in fully recapitulating the complexity of human kidney physiology and disease. researchgate.netnih.gov

Kidney organoids, derived from induced pluripotent stem cells, are emerging as promising 3D models that can mimic key structures and cell types of the kidney nephron. pitt.eduresearchgate.netresearchgate.net These organoids express ion channels, including ROMK (Kir1.1), and can be used to study renal biology and evaluate drug effects in a more in vivo-like context. researchgate.netresearchgate.net

Microfluidic chips, also known as organs-on-a-chip, represent another advanced methodology. nih.govfrontiersin.org These devices create a microenvironment with controlled fluid flow and mechanical forces, better simulating the conditions within the kidney tubules. nih.govfrontiersin.org Integrating kidney cells or organoids into microfluidic chips allows for dynamic studies of renal function, transport processes, and drug responses. researchgate.netnih.govfrontiersin.org These next-generation models hold potential for more accurate preclinical assessment of ROMK inhibitors and other renal-acting compounds. researchgate.netnih.gov

The combination of kidney organoids and microfluidic technology is expected to provide powerful in vitro tools that better recapitulate the complexity and donor-specific properties of the kidney tubule. researchgate.net These models can be used to study inherited and acquired proximal tubular diseases, as well as drug and viral responses. researchgate.net

Novel Approaches in Target Identification and Validation for Related Ion Channels

This compound is primarily recognized as a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK, Kir1.1). The identification and validation of ROMK as a key target for this compound involved various pharmacological assessments. Beyond its primary target, understanding the activity of this compound against related ion channels is crucial for defining its selectivity profile and potential off-target effects. This validation against related channels often employs a range of advanced techniques.

Initial characterization of this compound demonstrated its inhibitory activity on ROMK with an IC₅₀ of 0.045 μM medchemexpress.com. To assess its selectivity, this compound was screened against other members of the inwardly-rectifying potassium (Kir) channel family and other cardiac ion channels. These studies are fundamental in validating the specificity of a compound for its intended target within a diverse family of related proteins. This compound did not show significant activity on Kir2.1, Kir2.3, Kir4.1, or Kir7.1 channels at concentrations up to 30 μM medchemexpress.com. Furthermore, it demonstrated selectivity against cardiac ion channels such as Cav1.2 and Nav1.5, with IC₅₀ values greater than 30 μM medchemexpress.com.

The validation of ion channel targets and assessment of compound selectivity increasingly leverage novel approaches beyond traditional manual patch-clamp, although automated patch-clamp technologies have significantly increased throughput for such screenings drugtargetreview.com.

Novel approaches in target identification and validation for ion channels, relevant to understanding compounds like this compound, include advanced computational methods and proteomics-based strategies. Computational techniques such as virtual screening and molecular docking play a crucial role in predicting potential ligand-binding sites and affinities, aiding in the identification of potential off-targets or interactions with related channels based on structural similarities frontiersin.orgbiorxiv.org. While the specific computational approaches used in the initial characterization of this compound's selectivity against related ion channels are not detailed in the provided information, these methods are increasingly integrated into the drug discovery pipeline to prioritize targets and understand polypharmacology.

Proteomics-based target identification methods, such as those involving chemical probes and mass spectrometry, offer unbiased approaches to identify proteins that interact with a small molecule within a complex biological system nih.govdiscoveryontarget.com. These techniques can help confirm on-target binding and uncover unanticipated off-targets, including related ion channels or other proteins that the compound may interact with. For instance, reactive cysteine profiling combined with multiplexed quantitative proteomics can streamline the screening of compound libraries on a proteome scale discoveryontarget.com.

Furthermore, the use of genetically modified cells or animal models with altered expression or function of related ion channels provides valuable tools for validating the functional consequences of compound interaction. Although specific examples for this compound regarding novel genetic approaches for validating its selectivity against related ion channels were not found, this represents a significant area in modern target validation.

The detailed research findings regarding this compound's selectivity are summarized in the table below:

Target ChannelIC₅₀ (μM)NotesSource
ROMK (Kir1.1)0.045Primary target inhibition medchemexpress.com
Kir2.1>30No significant activity at 30 μM medchemexpress.com
Kir2.3>30No significant activity at 30 μM medchemexpress.com
Kir4.1>30No significant activity at 30 μM medchemexpress.com
Kir7.1>30No significant activity at 30 μM medchemexpress.com
Cav1.2 (cardiac)>30Selective against this cardiac channel medchemexpress.com
Nav1.5 (cardiac)>30Selective against this cardiac channel medchemexpress.com
Acetyl cholinesterase9.94Off-target activity (<10 μM) medchemexpress.comnih.gov
Somatostatin (B550006) sst12.63Off-target activity (<10 μM) medchemexpress.comnih.gov
Human SERT0.12Off-target activity (<10 μM) medchemexpress.comnih.gov

Note: The IC₅₀ values indicate the concentration of this compound required for 50% inhibition of the target.

The ongoing development and application of novel methodologies in ion channel research, including advanced electrophysiology, sophisticated computational modeling, and unbiased proteomics approaches, continue to refine the process of target identification and validation, providing a more comprehensive understanding of compound interactions with related ion channels.

Q & A

Q. What is the molecular mechanism of MK-7145 as a ROMK inhibitor, and how does it differ from traditional diuretics?

this compound selectively inhibits the renal outer medullary potassium channel (ROMK/Kir1.1), which regulates potassium recycling at the thick ascending loop of Henle (TALH) and potassium secretion at the cortical collecting duct (CCD). Unlike loop diuretics (e.g., furosemide) that block Na+/K+/2Cl− cotransporters, this compound disrupts ROMK-dependent potassium flux, reducing sodium reabsorption while minimizing urinary potassium loss . Methodologically, researchers validate this mechanism using:

  • In vitro electrophysiology : Patch-clamp assays to measure ROMK current inhibition (IC50 = 0.045 μM ).
  • In vivo models : Acute diuresis/natriuresis assays in rats to quantify urine output and electrolyte excretion .

Q. Which preclinical models are most relevant for evaluating this compound’s efficacy in hypertension and heart failure?

Key models include:

  • Acute rat diuresis/natriuresis model : Measures urine volume, sodium (Na+), and potassium (K+) excretion over 6–8 hours post-dose.
  • Subchronic blood pressure model in spontaneously hypertensive rats (SHRs) : Monitors systolic blood pressure reduction over 7–14 days .
  • Pharmacokinetic (PK) studies : Assess oral bioavailability, half-life, and clearance in rodents and non-rodents (Table 1) .

Table 1: Preclinical PK Parameters of this compound

SpeciesClearance (mL/min/kg)Half-life (h)Oral Bioavailability (%)
Rat402.525
Dog204.035

Q. How are ROMK inhibitors like this compound optimized for selectivity against hERG channels?

Early leads often exhibit hERG channel inhibition, risking cardiotoxicity. Optimization strategies include:

  • Structure-activity relationship (SAR) studies : Modifying steric and electronic properties of the core scaffold to reduce hERG affinity.
  • Computational modeling : Docking studies to predict ROMK vs. hERG binding interactions.
  • In vitro selectivity panels : Testing against hERG (IC50 > 10 μM) and other off-target ion channels .

Q. What key pharmacological outcomes support this compound’s potential as a diuretic?

  • Enhanced natriuresis : 2–3× greater sodium excretion vs. furosemide in rodent models.
  • Reduced kaliuresis : Minimal urinary K+ loss compared to thiazides.
  • Blood pressure reduction : Sustained systolic BP decrease in SHRs (20–30 mmHg over 7 days) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across preclinical species?

this compound exhibits high clearance in rodents (40 mL/min/kg) but lower clearance in dogs (20 mL/min/kg). To address translational gaps:

  • Allometric scaling : Predict human PK using species-specific metabolic rates and body surface area.
  • In vitro metabolism assays : Use hepatocytes or microsomes to identify cytochrome P450 (CYP) isoforms responsible for clearance.
  • Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro data to simulate human exposure .

Q. What experimental designs are recommended to assess this compound’s long-term safety and off-target effects?

  • Chronic toxicity studies : 6-month dosing in rodents and non-rodents to monitor renal function, electrolyte balance, and histopathology.
  • Cardiovascular safety pharmacology : Telemetry-based assessments of QT interval prolongation in conscious dogs.
  • Tissue distribution studies : Radiolabeled this compound to quantify accumulation in kidneys, liver, and heart .

Q. How can conflicting data on ROMK inhibitor efficacy in human vs. rodent genetics be reconciled?

Rodent models may overexpress compensatory potassium channels (e.g., BK channels). To validate human relevance:

  • Genetic knockout models : Compare this compound responses in ROMK-deficient vs. wild-type rodents.
  • Transcriptomic profiling : Analyze ROMK expression patterns in human kidney biopsies vs. preclinical models .

Q. What methodologies ensure reproducibility in this compound’s in vivo pharmacology studies?

  • Standardized protocols : Adhere to ARRIVE guidelines for animal studies, including sample size calculations and blinding.
  • Data validation : Independent replication of key findings (e.g., BP reduction in SHRs) across multiple labs.
  • Open-source data sharing : Publish raw datasets on platforms like Figshare or Zenodo for meta-analyses .

Methodological Resources

  • Electrophysiology protocols : Reference ACS Medicinal Chemistry Letters for ROMK current inhibition assays .
  • PK/PD modeling : Utilize Phoenix WinNonlin for non-compartmental analysis of preclinical data .
  • Ethical compliance : Obtain IACUC approval for animal studies and follow OECD Guidelines for chemical safety testing .

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